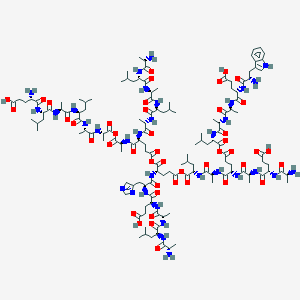
Laga peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laga peptide, also known as this compound, is a useful research compound. Its molecular formula is C136H215N33O45 and its molecular weight is 3032.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Delivery Systems
Laga peptide has been utilized in the development of advanced drug delivery systems, particularly for targeting acidic environments such as tumors. The peptide's ability to undergo conformational changes in response to pH variations allows it to function effectively as a molecular switch.
Case Study: Caged Proteins Using this compound
- Research Findings : A study demonstrated that the incorporation of GALA peptide into a protein cage resulted in an engineered scaffold that remained intact at physiological pH but dissociated at pH 6.0. This property makes it suitable for targeted drug delivery to acidic tumor sites, enhancing therapeutic efficacy while minimizing side effects .
- Applications : The acid-sensitive nature of this compound-based scaffolds broadens their application in nanotechnology and biomimetic material synthesis, crucial for advancing drug delivery mechanisms.
Immunotherapy
This compound also plays a significant role in immunotherapy, particularly in targeting immune checkpoints like LAG-3 (Lymphocyte Activation Gene 3).
Case Study: PET Tracer Development
- Research Findings : A novel positron emission tomography (PET) tracer, 68Ga-NOTA-XH05, was developed to non-invasively detect LAG-3 expression in melanoma. This tracer utilizes a cyclic peptide with high affinity for LAG-3, demonstrating its potential for evaluating therapeutic responses .
- Significance : The ability to dynamically monitor LAG-3 expression levels may enhance patient stratification for anti-LAG-3 therapies and improve treatment outcomes.
Bioanalytical Methods
The development of sensitive bioanalytical methods utilizing Laga peptides is crucial for quantifying mutated antibodies in pharmacokinetic studies.
Case Study: LC/MS/MS Method Development
- Research Findings : A study established a pepsin digestion-based liquid chromatography-tandem mass spectrometry (LC/MS/MS) method to quantify a LAGA-mutated mouse IgG2a monoclonal antibody. This method achieved a limit of quantitation of 20 ng/mL, providing a robust approach for measuring proteins that are challenging to digest with traditional proteases like trypsin .
- Applications : This innovative method streamlines the analysis of pharmacokinetic samples, facilitating the development of biological therapeutics based on LAGA mutants.
Summary Table of Applications
Analyse Des Réactions Chimiques
Side Reactions and Mitigation Strategies
Common side reactions in peptide synthesis and their suppression methods:
Catalytic Reactions Involving Peptides
Peptides act as asymmetric catalysts in organic transformations:
Advanced Functionalization Techniques
Site-selective modifications enable peptide-polymer conjugates and labeled peptides:
Critical Challenges
Persistent issues in peptide chemistry:
Propriétés
Numéro CAS |
117854-17-8 |
|---|---|
Formule moléculaire |
C136H215N33O45 |
Poids moléculaire |
3032.4 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-92(162-108(182)67(16)138)126(200)150-73(22)113(187)157-88(36-43-103(176)177)125(199)167-97(55-81-57-142-58-144-81)131(205)161-91(134(208)211-104(178)44-38-90(159-114(188)74(23)151-129(203)95(50-62(7)8)165-115(189)75(24)152-127(201)93(48-60(3)4)163-109(183)68(17)139)124(198)155-79(28)133(207)214-132(206)78(27)154-111(185)70(19)149-128(202)94(49-61(5)6)164-116(190)76(25)153-130(204)96(51-63(9)10)166-119(193)83(140)33-40-100(170)171)39-46-106(180)213-136(210)99(53-65(13)14)169-118(192)77(26)148-123(197)89(158-112(186)72(21)147-121(195)86(34-41-101(172)173)156-107(181)66(15)137)37-45-105(179)212-135(209)98(52-64(11)12)168-117(191)71(20)145-110(184)69(18)146-122(196)87(35-42-102(174)175)160-120(194)84(141)54-80-56-143-85-32-30-29-31-82(80)85/h29-32,56-79,81,83-84,86-99,143H,33-55,137-141H2,1-28H3,(H,145,184)(H,146,196)(H,147,195)(H,148,197)(H,149,202)(H,150,200)(H,151,203)(H,152,201)(H,153,204)(H,154,185)(H,155,198)(H,156,181)(H,157,187)(H,158,186)(H,159,188)(H,160,194)(H,161,205)(H,162,182)(H,163,183)(H,164,190)(H,165,189)(H,166,193)(H,167,199)(H,168,191)(H,169,192)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
Clé InChI |
YJAGIIHSFUDVBG-OOEBKATBSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
Synonymes |
LAGA LAGA peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















